molecular formula C12H13N B8675219 4-Isopropylcinnamonitrile

4-Isopropylcinnamonitrile

Cat. No.: B8675219
M. Wt: 171.24 g/mol
InChI Key: PSICSBYCRZULNK-UHFFFAOYSA-N
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Description

4-Isopropylcinnamonitrile is a substituted cinnamonitrile derivative, where the benzene ring of the cinnamonitrile (a phenylacrylonitrile structure) is modified with an isopropyl group at the para position. Cinnamonitriles are characterized by a benzene ring attached to an acrylonitrile group (CH₂=CH-C≡N), and substitution patterns like isopropyl groups influence physicochemical properties and applications, particularly in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)prop-2-enenitrile

InChI

InChI=1S/C12H13N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h3-8,10H,1-2H3

InChI Key

PSICSBYCRZULNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC#N

Origin of Product

United States

Comparison with Similar Compounds

4-((Isopropylamino)methyl)benzonitrile (CID 20118611)

  • Molecular Formula : C₁₁H₁₄N₂
  • Structure: Features a benzonitrile core with an isopropylamino-methyl substituent at the para position.
  • Key Properties :
    • SMILES: CC(C)NCC1=CC=C(C=C1)C#N
    • Collision cross-section data suggests moderate polarity, influencing its solubility and pharmacokinetic behavior .
  • Applications : Likely used as a pharmaceutical intermediate due to its nitrile functionality and amine group, which are common in drug synthesis .

4-(Isopropylamino)benzonitrile (CAS 204078-26-2)

  • Molecular Formula : C₁₀H₁₂N₂
  • Structure: A benzonitrile with a direct isopropylamino group at the para position.
  • Key Properties :
    • High purity (≥99%) and stability under cool, dry storage conditions.
    • Molecular weight: 160.22 g/mol, lighter than CID 20118611 due to the absence of a methylene spacer .
  • Applications : Explicitly cited as a pharmaceutical intermediate, emphasizing its role in synthesizing bioactive molecules .

2-(4-Isobutylphenyl)propanenitrile

  • Molecular Formula : C₁₃H₁₅N
  • Structure : A propanenitrile derivative with a 4-isobutylphenyl substituent.
  • Key Properties: IUPAC Name: 2-(4-isobutylphenyl)propanenitrile.
  • Applications: Not explicitly stated, but similar nitriles are used in polymer chemistry and agrochemicals .

Comparative Analysis Table

Compound Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Applications Evidence Source
4-Isopropylcinnamonitrile* C₁₂H₁₃N Para-isopropyl, acrylonitrile 171.24 Pharmaceuticals (inferred)
4-((Isopropylamino)methyl)benzonitrile C₁₁H₁₄N₂ Para-(isopropylamino)methyl 174.25 Drug synthesis
4-(Isopropylamino)benzonitrile C₁₀H₁₂N₂ Para-isopropylamino 160.22 Pharmaceutical intermediate
2-(4-Isobutylphenyl)propanenitrile C₁₃H₁₅N Para-isobutyl 185.26 Polymers, agrochemicals

Key Research Findings

  • Electronic Effects : Nitrile groups (-C≡N) in these compounds act as strong electron-withdrawing groups, directing electrophilic substitution reactions to specific positions on the aromatic ring. This property is critical in designing drug candidates with targeted reactivity .
  • Purity and Stability: High-purity nitriles like 4-(Isopropylamino)benzonitrile (≥99%) are prioritized in pharmaceutical manufacturing to minimize side reactions and impurities .

Notes on Data Limitations

  • Applications for some compounds (e.g., 2-(4-isobutylphenyl)propanenitrile) are hypothesized based on structural similarities to known nitrile derivatives .

This analysis underscores the importance of substituent position and electronic effects in determining the behavior of nitrile-containing compounds, with implications for drug design and industrial chemistry.

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